molecular formula C16H12N2O3 B5260564 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide

Cat. No.: B5260564
M. Wt: 280.28 g/mol
InChI Key: AGWAYQYTIUDKEK-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide is a chemical compound with the molecular formula C10H8N2O3 It is known for its unique structure, which includes an isoindoline moiety and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide typically involves the reaction of phthalic anhydride with an appropriate amine, followed by acylation with phenylacetyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoindoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could act as an inhibitor of phosphodiesterase enzymes, affecting cyclic AMP levels and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-naphthalen-1-yl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-acetamide
  • N-allyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-acetamide
  • N-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-phenyl-acetamide

Uniqueness

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide stands out due to its specific structural features and the resulting chemical properties. Its unique combination of the isoindoline and phenylacetamide groups provides distinct reactivity and potential biological activities compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-13(9-10-5-2-1-3-6-10)17-12-8-4-7-11-14(12)16(21)18-15(11)20/h1-8H,9H2,(H,17,19)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWAYQYTIUDKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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